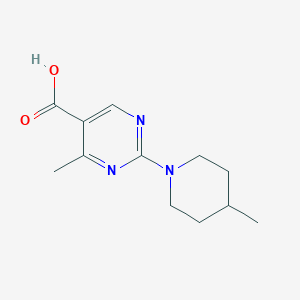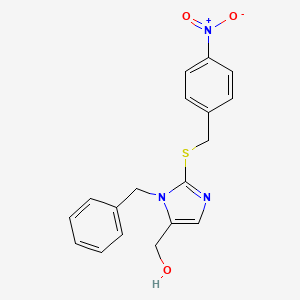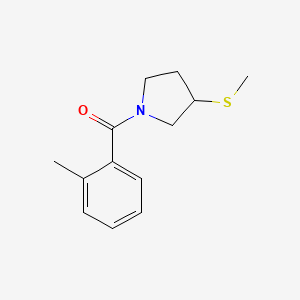
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is a common structure in many biologically active compounds and is widely used in drug discovery . The compound also contains a methylthio group and a tolyl group, which are sulfur and aromatic functional groups, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensionality of the molecule due to its non-planarity . The methylthio and tolyl groups would add further complexity to the structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of significant interest is the synthesis and structural characterization of compounds related to "(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone." For example, studies have described the synthesis and crystal structure analysis of various compounds, demonstrating the ability to synthesize and thoroughly characterize complex organic molecules. These compounds are often characterized using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and mass spectrometry, which provide detailed insights into their molecular structures and potential chemical properties (Huang et al., 2021).
Molecular Structure and Conformational Analysis
Research has also focused on understanding the molecular structures and conformational dynamics of these compounds. Density functional theory (DFT) studies, coupled with single-crystal X-ray diffraction, are commonly used to analyze the molecular geometries and electronic structures of such compounds. These studies provide valuable information on the physicochemical properties of the molecules, such as molecular electrostatic potential and frontier molecular orbitals, which can be critical for designing compounds with desired chemical reactivity and biological activity (Huang et al., 2021).
Organic Catalysis and Medicinal Chemistry
Compounds with pyrrolidinyl and tolylmethanone moieties have potential applications in organic catalysis and medicinal chemistry. For instance, research on similar structures has explored their use as intermediates in the synthesis of biologically active molecules or as catalysts in organic reactions. This includes the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, which are important in drug discovery due to their biological activities (Chen et al., 2009).
Exploration of Physical and Chemical Properties
Further investigations into the spectroscopic properties of related compounds, examining their absorption, excitation, and fluorescence properties, have implications for developing materials with specific optical characteristics. Such studies often utilize quantum chemistry calculations to support experimental findings, shedding light on the effects of molecular structure and environmental factors on the compounds' spectroscopic behaviors (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-3-4-6-12(10)13(15)14-8-7-11(9-14)16-2/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVDVPUJWMJFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)pyrrolidin-1-yl)(o-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
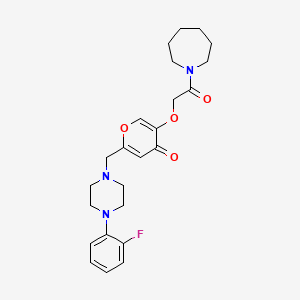
![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)
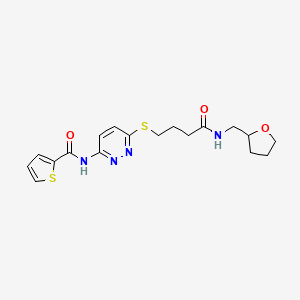



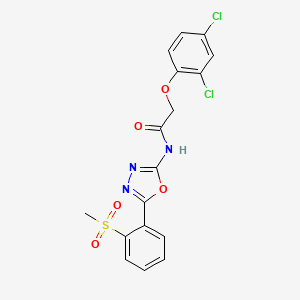
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
